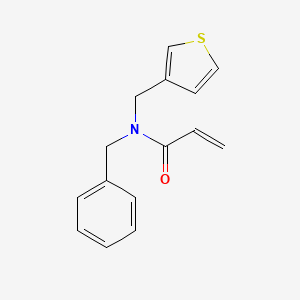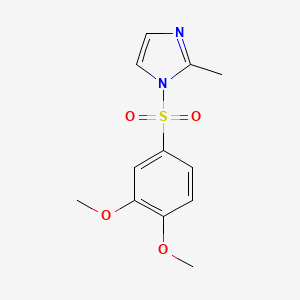
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Optical Imaging Probes
Recent advances in optical imaging through deep tissue have highlighted the potential of certain compounds to act as imaging probes. Compounds with long wavelengths, such as those in the NIR-II region, are advantageous for tissue penetration. The compound may serve as an afterglow initiator or substrate, contributing to the development of new imaging probes that enable successful optical imaging through deep tissue .
Neuroprotective Agents
Research on pyrazoline derivatives has indicated their potential neuroprotective properties. The compound’s structural similarity to these derivatives suggests it could be investigated for its effects on acetylcholinesterase activity and oxidative stress markers like malondialdehyde in the brain, which are crucial for neuroprotection .
Enzyme Inhibition
Compounds with a 1,3,4-oxadiazol moiety have been studied for their enzyme inhibitory activities. The compound could be explored for its potential to inhibit enzymes such as cholinesterases and lipoxygenase, which are involved in various physiological and pathological processes .
Chemical Synthesis and Material Science
The compound’s unique structure makes it a candidate for use in chemical synthesis and material science. It could serve as a precursor or intermediate in the synthesis of more complex molecules or materials with specific properties .
Pharmacological Research
Given the biological activities of related heterocyclic compounds, this compound could be investigated for a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor effects .
Therapeutic Drug Development
The compound’s structural features may be conducive to the development of therapeutic drugs. Its potential interaction with biological targets could be explored to design drugs that modulate specific pathways or processes within the body .
Diagnostic Marker Development
The compound’s reactivity and interaction with biological molecules could make it useful in the development of diagnostic markers. It could be used to detect or monitor the progression of diseases by binding to specific biomarkers .
Advanced Biomedical Applications
The compound’s properties may be leveraged in advanced biomedical applications, such as targeted drug delivery systems or as part of a diagnostic kit in personalized medicine approaches .
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(20-19-22-21-18(27-19)16-12-24-10-11-25-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDVQHVEYPUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

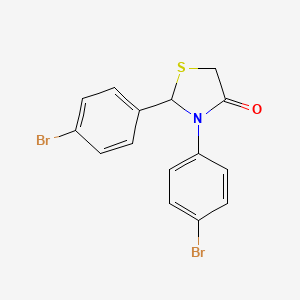
![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)
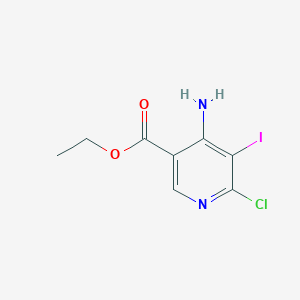

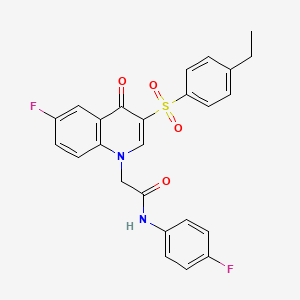
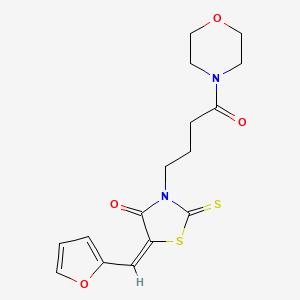
![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)
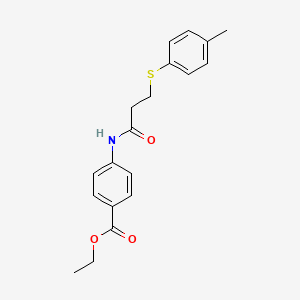

![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)


